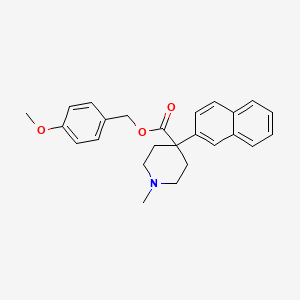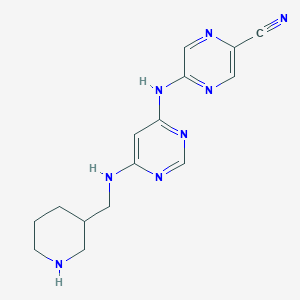
Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate: is a chemical compound with the molecular formula C11H22N2O2. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-3-methylpiperidine-1-carboxylate involves the reaction of tert-butyl 3-isocyanato-3-methylpiperidine-1-carboxylate with sodium hydroxide in tetrahydrofuran (THF) at room temperature. The reaction is typically stirred overnight to ensure complete conversion to the desired product .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
Analyse Chemischer Reaktionen
Types of Reactions: Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of nucleophiles such as halides or alkoxides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It can serve as a model compound for understanding the behavior of similar structures in biological environments .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific molecular pathways .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for producing high-performance materials .
Wirkmechanismus
The mechanism of action of tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate
- Tert-butyl (3S)-3-amino-3-methyl-piperidine-1-carboxylate
Comparison: Tert-butyl 3-amino-3-methylpiperidine-1-carboxylate oxalate is unique due to its oxalate salt form, which can enhance its solubility and stability compared to its non-oxalate counterparts. This makes it more suitable for certain applications where solubility is a critical factor .
Eigenschaften
Molekularformel |
C13H24N2O6 |
|---|---|
Molekulargewicht |
304.34 g/mol |
IUPAC-Name |
tert-butyl 3-amino-3-methylpiperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C11H22N2O2.C2H2O4/c1-10(2,3)15-9(14)13-7-5-6-11(4,12)8-13;3-1(4)2(5)6/h5-8,12H2,1-4H3;(H,3,4)(H,5,6) |
InChI-Schlüssel |
HDLKVMFZJWOPKE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCN(C1)C(=O)OC(C)(C)C)N.C(=O)(C(=O)O)O |
Verwandte CAS-Nummern |
1523617-95-9 1408076-33-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl N-{4-[amino(hydroxyimino)methyl]benzyl}-N-methylglycinate](/img/structure/B12341471.png)






![[(3S,4S,5S,6R)-6-[[(6S,7S,8R,8aR)-7-acetamido-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B12341512.png)
